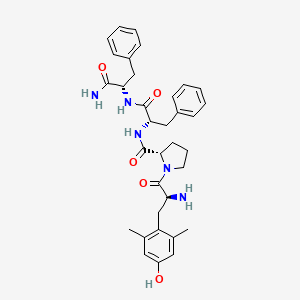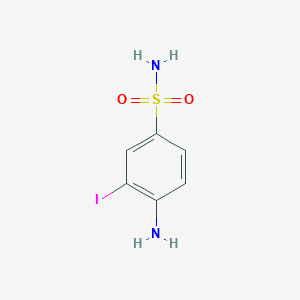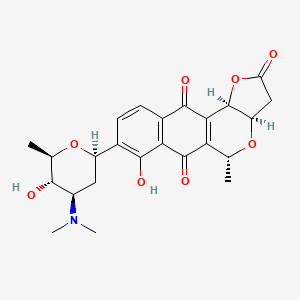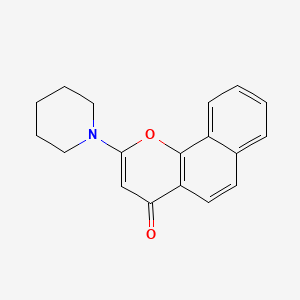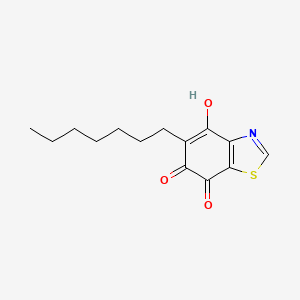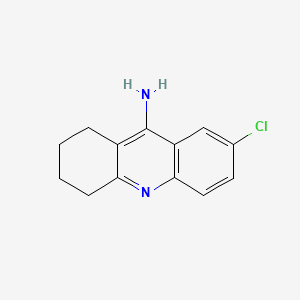
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine
Descripción general
Descripción
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H13ClN2 . It is a derivative of 1,2,3,4-tetrahydroacridin-9-amine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
Synthesis Analysis
The synthesis of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine involves a reaction between zinc chloride and a mixture of 5-chloro-2-aminobenzonitrile and cyclohexanone. The reaction is kept at 120°C for 16 hours, then cooled to room temperature. The solvent is filtered, and the residue is treated with ether to collect the resulting solid. The solid is then treated with a 30% solution of NaOH in water and stirred overnight. The reaction mixture is extracted with DCM, and the organic layers are combined and dried over anhydrous Na2SO4. The solvent is evaporated under reduced pressure to produce the desired product as a yellowish solid .Molecular Structure Analysis
The molecular structure of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine includes a total of 34 bonds. There are 19 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 primary amine (aliphatic), and 1 Pyridine .Aplicaciones Científicas De Investigación
Cholinesterase Inhibition
- Application : 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine acts as a potent ChE inhibitor. Specifically:
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
- Application : Some derivatives of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine exhibit dual functionality:
Anti-Amyloid Aggregation Activity
- Application : Compound 3, a derivative of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine, shows moderate inhibition of Aβ1–42 self-aggregation (26.5% at a 1:5 ratio). Its calculated logBB value (0.27) suggests excellent blood-brain barrier (BBB) penetration potential. Notably, it is hepatotoxicity-free in vitro at effective concentrations .
DNA Intercalation Studies
- Application : 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine derivatives have been studied for their intercalation properties. These investigations explore synthesis, physicochemical properties, and biological activities .
Pharmacological Research
- Application : 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine hydrochloride hydrate serves as a well-known cholinesterase inhibitor, aiding in understanding cholinergic pathways and drug development .
Crystal Structure Analysis
- Application : The crystal structure of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine has been determined, revealing its arrangement in the solid state. The compound crystallizes in a monoclinic space group (P21/n) with specific unit cell parameters .
Mecanismo De Acción
Target of Action
The primary target of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Mode of Action
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, prolonging the effect of acetylcholine .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the action of AChE . This results in an increased concentration of acetylcholine at cholinergic synapses, enhancing the transmission of nerve impulses. The compound may also interact with the N-methyl-D-aspartate (NMDA) receptor , acting as an antagonist .
Pharmacokinetics
Similar compounds like tacrine have been shown to have low bioavailability and therapeutic index, and greater liver toxicity, which greatly limits their application .
Result of Action
The inhibition of AChE by 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine leads to an increased concentration of acetylcholine at cholinergic synapses. This enhances the transmission of nerve impulses, which can improve symptoms of conditions like Alzheimer’s disease . Some tetrahydroacridine derivatives have also shown antitumor activity against the liver cancer (HEPG2) tumor cell line .
Action Environment
The action of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry, at room temperature for optimal stability . The compound’s efficacy can also be affected by factors such as the patient’s metabolic rate, the presence of other drugs, and individual genetic variations.
Propiedades
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKYURTEBJMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210043 | |
| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine | |
CAS RN |
6115-67-9 | |
| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006115679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE32NYP4EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




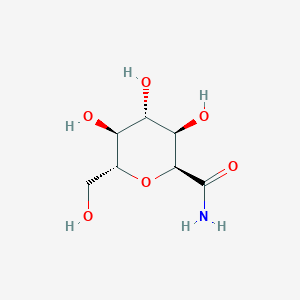
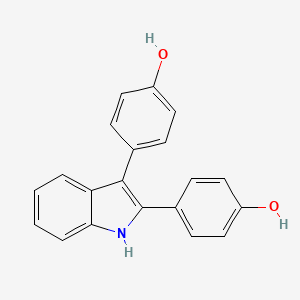
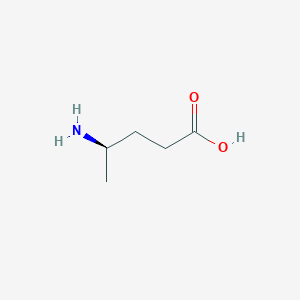
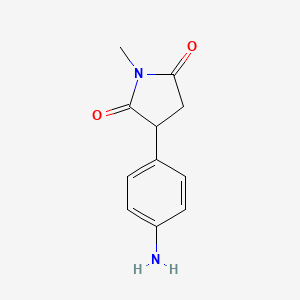

![1H-Pyrazole-3-carboxylic acid, 5-[(3-chlorophenyl)methyl]-](/img/structure/B3063160.png)
